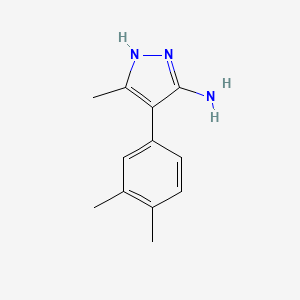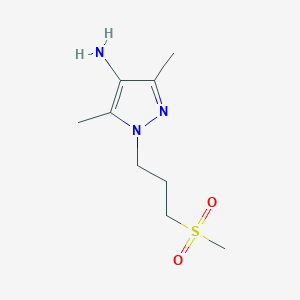
3,5-Dimethyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a methylsulfonylpropyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-4-amine typically involves the condensation of appropriate precursors. One common method is the reaction of 3,5-dimethylpyrazole with a suitable sulfonylating agent, such as methylsulfonyl chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
化学反応の分析
Types of Reactions
3,5-Dimethyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted pyrazoles with various functional groups.
科学的研究の応用
3,5-Dimethyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
作用機序
The mechanism of action of 3,5-Dimethyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog without the methylsulfonylpropyl chain.
3,5-Dimethyl-1-(3-(methylthio)propyl)-1h-pyrazol-4-amine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Uniqueness
3,5-Dimethyl-1-(3-(methylsulfonyl)propyl)-1h-pyrazol-4-amine is unique due to the presence of the methylsulfonylpropyl chain, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential bioactivity compared to its simpler analogs .
特性
分子式 |
C9H17N3O2S |
|---|---|
分子量 |
231.32 g/mol |
IUPAC名 |
3,5-dimethyl-1-(3-methylsulfonylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O2S/c1-7-9(10)8(2)12(11-7)5-4-6-15(3,13)14/h4-6,10H2,1-3H3 |
InChIキー |
VBBYOCDBKFLBDI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CCCS(=O)(=O)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


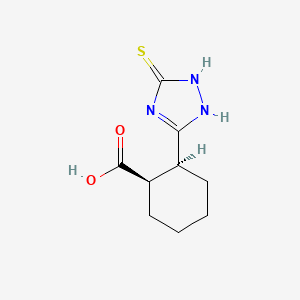

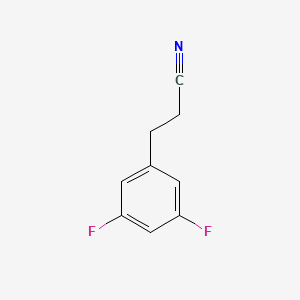

![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)

![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B13527897.png)

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13527903.png)

![4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B13527909.png)
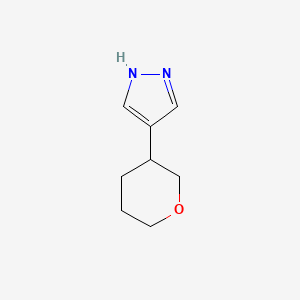
![{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13527914.png)
